Bienvenue dans la boutique en ligne BenchChem!

2-(chloromethyl)quinazolin-4(3H)-one

Antibacterial MRSA Minimum Inhibitory Concentration (MIC)

Acquire 2-(chloromethyl)quinazolin-4(3H)-one for high-value antibacterial and oncology programs. This compound delivers documented MIC of 4 µg/mL against MRSA, outperforming the hydroxymethyl analog. Its chloromethyl group offers a unique balance of stability and reactivity—higher melting point (249–253 °C) than the bromomethyl derivative—ensuring reliability in automated synthesis. Use as a validated CYP2B6 reference standard (IC50 3,000 nM; 5-fold selective over CYP2E1). Ideal for rapid, one-step synthesis of 3-phenylquinazolin-4(3H)-one derivatives with enhanced EGFR binding. Save screening resources and accelerate SAR with this privileged scaffold.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 3817-05-8
Cat. No. B186767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)quinazolin-4(3H)-one
CAS3817-05-8
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)CCl
InChIInChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13)
InChIKeyKSLWZHWJFFDMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8): A Versatile Heterocyclic Building Block for Antimicrobial and Anticancer Research


2-(Chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) is a halogenated quinazolin-4(3H)-one derivative, distinguished by a reactive chloromethyl substituent at the C2 position [1]. This heterocyclic scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties . The chloromethyl group provides a strategic handle for further synthetic elaboration, making it a key intermediate for generating diverse libraries of bioactive molecules .

Why 2-(Chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) Cannot Be Simply Replaced by Other Halomethyl or Hydroxymethyl Analogs


The 2-position substituent on the quinazolin-4(3H)-one core is a critical determinant of both biological activity and synthetic utility. Substitution with a chloromethyl group imparts a unique reactivity profile for nucleophilic displacement [1], while also influencing intrinsic bioactivity . Unlike the less reactive hydroxymethyl analog or the more labile bromomethyl derivative, the chloromethyl group offers a practical balance between stability and synthetic versatility. This specific electronic and steric environment cannot be replicated by simple substitution with a methyl, hydroxymethyl, or bromomethyl group, leading to quantifiable differences in both antimicrobial potency and the selectivity of cytochrome P450 enzyme inhibition [2]. Consequently, generic replacement with other in-class quinazolinones may result in a loss of key functional properties or a significant alteration in biological performance.

Quantitative Differentiation of 2-(Chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8) Against Key Comparators


Enhanced Antibacterial Potency (MIC) of 2-(Chloromethyl)quinazolin-4(3H)-one Against MRSA Compared to the Hydroxymethyl Analog

In vitro antibacterial assays demonstrate that 2-(chloromethyl)quinazolin-4(3H)-one (Target Compound) exhibits a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains . In contrast, the 2-(hydroxymethyl) analog (2-(hydroxymethyl)quinazolin-4(3H)-one, CAS 34637-40-6) shows significantly lower potency, with preliminary studies indicating a lack of potent direct antibacterial activity at comparable concentrations and instead relying on its derivatives for cytotoxic effects . This ~4-fold or greater difference in MIC highlights the critical role of the chloromethyl group for direct antibacterial action against resistant Gram-positive pathogens.

Antibacterial MRSA Minimum Inhibitory Concentration (MIC) Quinazolinone Structure-Activity Relationship (SAR)

Differential Cytochrome P450 (CYP) Inhibition Profile: CYP2E1 vs. CYP2B6 Selectivity

In human liver microsome assays, 2-(chloromethyl)quinazolin-4(3H)-one demonstrates a distinct and quantifiable inhibition profile against cytochrome P450 (CYP) enzymes. It exhibits weak inhibition of CYP2E1 with an IC50 of 15,000 nM [1] and very weak inhibition of CYP3A4 (IC50 = 39,000 nM) [2]. Notably, it shows more potent inhibition of CYP2B6 with an IC50 of 3,000 nM, representing a 5-fold selectivity over CYP2E1 [3]. While a direct comparator for the unsubstituted 4(3H)-quinazolinone core is not available in this specific dataset, the quantitative CYP2B6 vs. CYP2E1 selectivity (5-fold) is a key differentiator from other quinazolinone scaffolds where such selective inhibition is not characterized. This profile is crucial for assessing potential metabolic liabilities and drug-drug interaction risks in early-stage drug discovery.

ADME-Tox Cytochrome P450 CYP2E1 Drug-Drug Interaction In Vitro Metabolism

Synthetic Utility: One-Step Synthesis and Direct Derivatization to Potent Anticancer Agents

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones directly from o-anthranilic acids provides this scaffold in high yields [1]. This facile accessibility is a key differentiator from more complex quinazolinone derivatives. Furthermore, the chloromethyl group is a critical handle for rapid diversification. A study on 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (synthesized from the target compound) demonstrated that all analogs (H1-H11) exhibited lower binding energies in silico against the Epidermal Growth Factor Receptor (EGFR) kinase domain than the clinical drug erlotinib [2]. This indicates a potentially higher intrinsic affinity for this validated anticancer target, a quantitative in silico metric that supports its prioritization over other quinazolinone building blocks for developing novel EGFR inhibitors.

Medicinal Chemistry Anticancer Agents EGFR Inhibition Molecular Docking Synthetic Methodology

Thermal Stability Benchmarking: High Melting Point for Robust Handling and Storage

The physical properties of 2-(chloromethyl)quinazolin-4(3H)-one contribute to its practical differentiation. The compound exhibits a high melting point range of 249-253 °C (lit.) . This is notably higher than that of its more reactive bromomethyl analog, 2-(bromomethyl)quinazolin-4(3H)-one (CAS 19062-51-2), for which a melting point of ~240-242 °C is reported [1]. The higher thermal stability of the chloromethyl derivative facilitates more robust handling, long-term storage at room temperature [2], and purification procedures, reducing the risk of thermal degradation during synthetic workup compared to the more labile bromomethyl compound.

Physical Chemistry Stability Storage Material Science

Broad-Spectrum Antibacterial Activity with Low MIC in Advanced Derivatives

In patent literature, derivatives incorporating the 2-(chloromethyl)quinazolin-4(3H)-one core have demonstrated potent antibacterial activity, achieving Minimum Inhibitory Concentrations (MICs) ≤ 2 μg/mL against a panel of bacterial strains [1]. This level of potency is comparable to or exceeds that reported for many unsubstituted 4(3H)-quinazolinone derivatives, which often exhibit MIC values in the range of 8-64 μg/mL against S. aureus [2]. The presence of the chloromethyl group, or its subsequent substitution, is therefore a key structural feature enabling the achievement of sub-4 μg/mL MIC values, a threshold often associated with promising antibacterial leads. This supports the compound's utility as a precursor for generating highly potent antibacterial agents.

Antibacterial Drug-Resistant Bacteria Minimum Inhibitory Concentration (MIC) Patent Analysis

Optimal Research and Procurement Applications for 2-(Chloromethyl)quinazolin-4(3H)-one (CAS 3817-05-8)


Direct Screening for MRSA-Active Antibacterial Leads

Procure 2-(chloromethyl)quinazolin-4(3H)-one for direct in vitro antibacterial screening programs. Its documented MIC of 4 µg/mL against MRSA makes it a superior starting point for hit identification compared to the less active hydroxymethyl analog , saving valuable screening resources. This compound provides a chemically validated, active scaffold for immediate follow-up and SAR studies against drug-resistant Gram-positive pathogens.

Rational Design of Selective CYP2B6 Inhibitors and ADME-Tox Profiling

Utilize this compound as a reference standard in cytochrome P450 inhibition assays. Its quantifiable 5-fold selectivity for CYP2B6 over CYP2E1 (IC50: 3,000 nM vs. 15,000 nM) [1] provides a specific benchmark for medicinal chemists. This profile is invaluable for early-stage ADME-Tox assessment, enabling the design of analogs with reduced CYP2E1 and CYP3A4 liability and informing structure-metabolism relationship (SMR) studies.

Synthesis of High-Affinity EGFR-Targeted Anticancer Agents

Acquire this building block for the rapid, one-step synthesis of 3-phenylquinazolin-4(3H)-one derivatives [2]. These derivatives have been computationally validated to exhibit lower binding energies to the EGFR kinase domain than the clinical drug erlotinib [3]. This positions the compound as a key intermediate for generating novel, patentable chemical matter in oncology drug discovery programs targeting the EGFR pathway.

Development of Thermally Robust Heterocyclic Libraries via Nucleophilic Displacement

Employ 2-(chloromethyl)quinazolin-4(3H)-one as a versatile and stable electrophilic partner in diversity-oriented synthesis. Its higher melting point (249-253 °C) compared to the bromomethyl analog [4] ensures greater stability during automated synthesis and long-term storage [5]. The chloromethyl group can be readily displaced by a wide range of nucleophiles, enabling the efficient construction of compound libraries for high-throughput screening across multiple therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(chloromethyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.